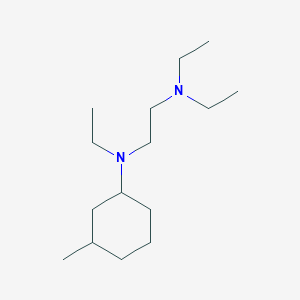
N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine (TEMCHED) is a chiral diamine that has gained significant attention in scientific research due to its unique properties and potential applications. TEMCHED is a colorless liquid with a molecular weight of 257.44 g/mol and a boiling point of 244-246°C.
Mécanisme D'action
The mechanism of action of N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand involves the coordination of the diamine to a metal catalyst, which then facilitates the asymmetric reaction. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, leading to the synthesis of chiral compounds with high enantioselectivity.
Biochemical and Physiological Effects:
While this compound has not been extensively studied for its biochemical and physiological effects, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health. However, further studies are required to fully understand the potential impacts of this compound on human health and the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine is its high enantioselectivity, which makes it a valuable tool for the synthesis of chiral compounds. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a convenient reagent for laboratory experiments.
However, one limitation of this compound is its high cost, which can limit its use in large-scale industrial applications. Additionally, the chiral nature of the ligand can make it difficult to separate and purify the desired enantiomer, which can lead to lower yields and increased costs.
Orientations Futures
There are several potential future directions for research on N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine. One area of interest is in the development of new and more efficient methods for the synthesis of chiral compounds using this compound as a chiral ligand. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential impacts on the environment. Finally, there is potential for the development of new applications for this compound in fields such as medicine, agriculture, and materials science.
Méthodes De Synthèse
N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine can be synthesized through a multistep process involving the reaction of 3-methylcyclohexanone with ethylenediamine, followed by the addition of triethylamine and purification through distillation. This method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
N,N,N'-triethyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been widely studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of asymmetric catalysis, where this compound has been shown to be an effective chiral ligand for various metal catalysts. This has led to the development of new and efficient methods for the synthesis of chiral compounds, which have important applications in the pharmaceutical and chemical industries.
Propriétés
IUPAC Name |
N,N,N'-triethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-5-16(6-2)11-12-17(7-3)15-10-8-9-14(4)13-15/h14-15H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJUHNAOMWUPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)C1CCCC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)

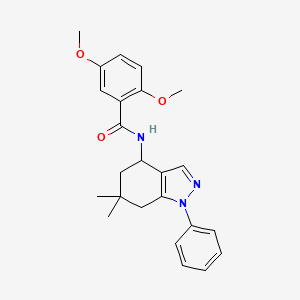
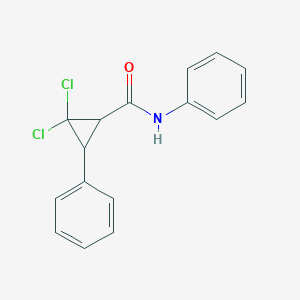
![5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969466.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)
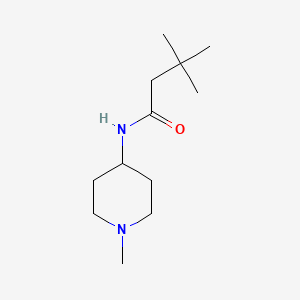
![2-[6-(4-morpholinyl)-6-oxohexyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4969487.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4969497.png)
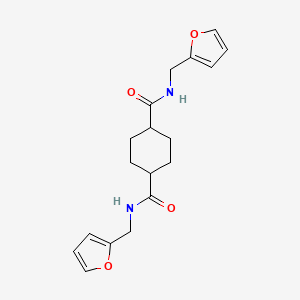
![1-cyclohexyl-2-(2,5-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4969506.png)
![2-(3,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indene-1,3(2H)-dione](/img/structure/B4969518.png)
![7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4969522.png)
![2-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4969544.png)